molecular formula C15H12ClN B066756 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline CAS No. 174784-50-0

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline

Cat. No.: B066756
CAS No.: 174784-50-0
M. Wt: 241.71 g/mol
InChI Key: YTPVNYPJOQKPQB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 2-chlorophenyl group attached to the 3,4-dihydroisoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-isoquinoline: Lacks the dihydro component, leading to different chemical reactivity and biological activity.

    1-(2-Bromophenyl)-3,4-dihydroisoquinoline: Substitution of chlorine with bromine can alter the compound’s properties and reactivity.

    1-(2-Chlorophenyl)-tetrahydroisoquinoline: Fully reduced form, which may exhibit different pharmacological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVNYPJOQKPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440798
Record name 1-(2-chlorophenyl)-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174784-50-0
Record name 1-(2-chlorophenyl)-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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